

# Application Notes and Protocols: CRISPR-Cas9 Screening for Avitinib Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Avitinib** (also known as Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, acquired resistance remains a significant clinical challenge. Understanding the genetic basis of **Avitinib** resistance is crucial for developing novel therapeutic strategies and combination therapies. Genome-wide CRISPR-Cas9 loss-of-function screens are powerful tools for systematically identifying genes whose knockout confers resistance to anticancer drugs.[3][4][5]

This document provides detailed application notes on the mechanisms of **Avitinib** resistance and a comprehensive protocol for conducting a CRISPR-Cas9 screen to identify novel resistance genes.

## Mechanisms of Acquired Resistance to Avitinib

Acquired resistance to **Avitinib** can be broadly categorized into on-target EGFR-dependent mechanisms and off-target EGFR-independent mechanisms, which often involve the activation of bypass signaling pathways.

### **On-Target Resistance: Secondary EGFR Mutations**



The most well-documented on-target resistance mechanism to third-generation EGFR TKIs, including **Avitinib**, is the emergence of tertiary mutations in the EGFR gene. The most common of these is the C797S mutation, which prevents the covalent binding of the inhibitor to the EGFR kinase domain.[1][2]

# Off-Target Resistance: Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR inhibition by **Avitinib**. Key bypass pathways implicated in **Avitinib** resistance include:

- MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, thereby circumventing the need for EGFR signaling.[1][2][6]
- HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also drive downstream signaling and confer resistance.[1][2][7]
- AXL Amplification: Overexpression of the AXL receptor tyrosine kinase has been identified as a resistance mechanism to EGFR TKIs.[1][8][9]
- Downstream Pathway Mutations: Mutations in key components of downstream signaling cascades, such as PIK3CA, can lead to constitutive pathway activation, rendering the cells independent of upstream EGFR signaling.[1][2]

# Quantitative Data on Avitinib Resistance Mechanisms

A study analyzing resistance mechanisms in patients with EGFR T790M-positive NSCLC who progressed on **Avitinib** revealed a heterogeneous landscape of resistance. The frequencies of observed resistance mechanisms are summarized in the table below.



| Resistance Mechanism                  | Category                  | Frequency in Patients |
|---------------------------------------|---------------------------|-----------------------|
| EGFR Amplification                    | On-Target                 | 37% (11/30)           |
| EGFR T790M Loss                       | On-Target                 | 15% (4/27 in plasma)  |
| EGFR C797S Mutation                   | On-Target                 | 13% (4/30)            |
| MET Amplification                     | Off-Target                | 10% (3/30)            |
| PIK3CA Mutation                       | Off-Target                | 7% (2/30)             |
| HER2 Amplification                    | Off-Target                | 3% (1/30)             |
| AXL Amplification                     | Off-Target                | 3% (1/30)             |
| CDKN2A Alteration                     | Off-Target                | Not specified         |
| TP53 Alteration                       | Off-Target                | Not specified         |
| Rb1 Alteration                        | Off-Target                | Not specified         |
| Small-Cell Lung Cancer Transformation | Histologic Transformation | Not specified         |

Data sourced from a phase I trial of **Avitinib** in EGFR T790M-positive NSCLC patients.[1][2]

# Signaling Pathways in Avitinib Resistance

The following diagrams illustrate the key signaling pathways involved in resistance to Avitinib.





Click to download full resolution via product page

Fig. 1: EGFR Signaling and Bypass Resistance Pathways.

# Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen for Avitinib Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **Avitinib** in an EGFR-mutant NSCLC cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).

## I. Materials and Reagents

- Cell Line: NCI-H1975 or other suitable EGFR-mutant NSCLC cell line stably expressing Cas9.
- CRISPR Library: Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
- Lentivirus Production: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G),
   HEK293T cells, transfection reagent, virus concentration solution.



- Cell Culture: DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, puromycin, polybrene.
- Drug: Avitinib (Abivertinib).
- · Genomic DNA Extraction Kit.
- PCR Amplification: High-fidelity DNA polymerase, primers for sgRNA cassette amplification.
- Next-Generation Sequencing (NGS).

## **II. Experimental Workflow**

The overall workflow for the CRISPR-Cas9 screen is depicted below.





Click to download full resolution via product page

Fig. 2: CRISPR-Cas9 Screening Workflow.



#### **III. Detailed Protocol**

#### A. Lentivirus Production and Titer Determination

- Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool and concentrate the virus.
- Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the virus and selecting with puromycin to calculate the number of infectious units per mL.

#### B. sgRNA Library Transduction

- Seed the Cas9-expressing NSCLC cells.
- Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. The number of cells should be sufficient to achieve at least 300-500x coverage of the sgRNA library.
- Add polybrene to enhance transduction efficiency.
- After 24-48 hours, replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.
- Culture the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.

#### C. Avitinib Resistance Screen

- After puromycin selection, expand the cell population while maintaining library representation (at least 300-500x coverage).
- Harvest a portion of the cells as the initial timepoint (T0) reference sample.



- Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with **Avitinib**. The concentration of **Avitinib** should be predetermined to be in the IC50-IC80 range for the parental cell line.
- Culture the cells for 14-21 days, passaging as necessary and maintaining library representation. Replenish the media with fresh DMSO or **Avitinib** every 2-3 days.
- At the end of the screen, harvest the cells from both the DMSO and Avitinib-treated populations.
- D. Sample Processing and Data Analysis
- Extract genomic DNA (gDNA) from the T0, DMSO, and **Avitinib**-treated cell pellets. Ensure sufficient gDNA is isolated to maintain library coverage.
- Amplify the integrated sgRNA sequences from the gDNA using two-step PCR with primers flanking the sgRNA cassette.
- Purify the PCR products and submit for next-generation sequencing.
- Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the Avitinibtreated population compared to the DMSO-treated population.
- Rank genes based on the enrichment scores and p-values to identify top candidate genes conferring resistance to Avitinib.

### **IV. Hit Validation**

- Individual sgRNA Validation: Validate the top hits by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
- Cell Viability Assays: Perform dose-response assays with Avitinib on the individual knockout cell lines to confirm their increased resistance compared to control cells.



 Mechanism of Action Studies: Investigate how the knockout of the validated hit genes leads to **Avitinib** resistance by examining the activation of known bypass pathways or other cellular processes.

## Conclusion

CRISPR-Cas9 screening is a robust and unbiased approach to identify novel genes and pathways that mediate resistance to **Avitinib**. The identification of such resistance mechanisms is a critical step in the development of rational combination therapies to overcome drug resistance and improve patient outcomes in NSCLC. The protocol and data presented here provide a framework for researchers to investigate **Avitinib** resistance in a systematic and comprehensive manner.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic functional identification of cancer multi-drug resistance genes PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 6. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]



- 8. scienceopen.com [scienceopen.com]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9
   Screening for Avitinib Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#crispr-cas9-screening-for-avitinib-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com